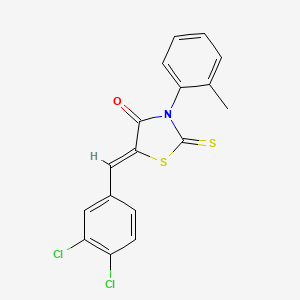

![molecular formula C20H18ClNO3S2 B5505920 5-{3-[(4-氯苯氧基)甲基]-4-甲氧基苄亚基}-3-乙基-2-硫代-1,3-噻唑烷-4-酮](/img/structure/B5505920.png)

5-{3-[(4-氯苯氧基)甲基]-4-甲氧基苄亚基}-3-乙基-2-硫代-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives, closely related to the mentioned compound, involves condensation reactions and the utilization of specific reagents such as thioglycolic acid, anhydrous zinc chloride, and mercapto acetic acid in the presence of ethanol or dioxane. These reactions often require reflux conditions to achieve the desired product. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates the complexity and versatility of synthetic routes in creating thiazolidinone derivatives (Spoorthy et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and spectral analysis, revealing crucial insights into their conformation and geometry. For example, studies on supramolecular structures of thiazolidinones highlight the wide C-C-C angles at the methine C atom linking two rings and the hydrogen bonding that plays a significant role in stabilizing their structure (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cyclocondensation with isothiocyanatosulfonamides and interactions with electrophiles, to yield a diverse range of derivatives with potential biological activities. These reactions are critical for exploring the chemical versatility and reactivity of thiazolidinone compounds (El-Gaby et al., 2009).

科学研究应用

合成与表征

新型化合物(包括噻唑烷酮和相关结构)的合成是研究的重要领域。这些化合物通过各种化学反应合成,并使用光谱和元素分析技术进行表征。例如,已经报道了源自维斯那酮和海林酮的新型杂环化合物的合成,显示出抗炎和镇痛活性 (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020)。类似地,研究集中在携带 2-硫代咪唑烷-4-酮部分的新型 S-烷基化和曼尼希碱基的合成和表征上,表明合成方法的多样性和结构表征在识别这些化合物的潜在生物活性中的重要性 (N. Khalifa, M. Al-Omar, N. A. Mohamed, W. S. El-serwy, 2015)。

抗菌活性

噻唑烷酮衍生物及其相关化合物的抗菌活性是研究的一个关键领域,有几项研究报告了它们对各种细菌和真菌病原体的功效。例如,已经评估了罗丹宁-3-乙酸衍生物的抗菌活性,显示出对分枝杆菌和革兰氏阳性细菌(包括耐甲氧西林金黄色葡萄球菌)的潜力 (M. Krátký, J. Vinšová, J. Stolaříková, 2017)。这突出了这些化合物在应对抗生素耐药性挑战方面的潜力。

抗癌活性

抗癌活性的评估是这些化合物的另一个关键应用。研究已经调查了噻唑烷酮的抗癌特性,揭示了它们对各种癌细胞系的潜力。例如,含有苯并噻唑部分的 4-噻唑烷酮的合成和抗癌活性评估已经证明了抗肿瘤筛选,表明这些化合物在癌症研究中的相关性 (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010)。

未来方向

属性

IUPAC Name |

(5Z)-5-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S2/c1-3-22-19(23)18(27-20(22)26)11-13-4-9-17(24-2)14(10-13)12-25-16-7-5-15(21)6-8-16/h4-11H,3,12H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVCMNOIPHZJDR-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)